molecular formula C26H17NO5S B2820314 methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-29-7

methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2820314
CAS No.: 477538-29-7
M. Wt: 455.48
InChI Key: YYUNKNUCMFVZJE-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with appropriate thiophene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are mediated through the induction of apoptosis, cell cycle arrest, and elevation of intracellular reactive oxygen species levels. These actions disrupt cellular processes and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is unique due to its fused benzochromene and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO5S/c1-31-26(30)23-20(14-22(33-23)16-8-3-2-4-9-16)27-24(28)19-13-18-17-10-6-5-7-15(17)11-12-21(18)32-25(19)29/h2-14H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNKNUCMFVZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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